2,5-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,5-difluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O3S2/c17-13-1-2-14(18)15(11-13)25(21,22)19-12-16(3-7-23-8-4-16)20-5-9-24-10-6-20/h1-2,11,19H,3-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZHFACALLAROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)N3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
2,5-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. .
Scientific Research Applications
2,5-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The difluoro groups and the thiomorpholine ring may play a role in binding to these targets, while the sulfonamide moiety could be involved in specific interactions with amino acid residues in the active site of enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares key features with sulfonamide-triazole derivatives reported in . Below is a comparative analysis:
Key Observations:
Sulfonamide vs. Triazole-Thione Cores : The target compound’s sulfonamide group (-SO₂NH-) differs from the triazole-thione systems in [7–9], which exhibit tautomerism between thiol and thione forms. This structural divergence may influence hydrogen-bonding capacity and target selectivity .
Fluorination Patterns : The 2,5-difluoro substitution in the target contrasts with the 2,4-difluorophenyl groups in [4–9]. Fluorine’s electron-withdrawing effects and steric placement could alter aromatic ring reactivity and intermolecular interactions.
Heterocyclic Moieties : The thiomorpholine-oxane group in the target introduces a sulfur-containing bridged ring system, which may enhance lipophilicity compared to the simpler triazole or hydrazine backbones in [4–9].
Research Findings and Data Gaps
Spectral Data : While IR and NMR data for analogs [4–9] confirm functional group integrity (e.g., absence of C=O in [7–9] after cyclization ), analogous studies on the target compound are absent in the provided evidence.
Biological Studies: No direct activity data for the target compound are available.
Computational Modeling : Molecular docking or QSAR studies could elucidate how the thiomorpholine-oxane group influences binding compared to triazole-based systems.
Biological Activity
2,5-Difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide (CAS Number: 2415631-48-8) is a sulfonamide compound characterized by its unique molecular structure, which incorporates fluorine and thiomorpholine functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is C₁₈H₂₃F₂N₂O₄S, with a molecular weight of 392.5 g/mol. The presence of fluorine atoms and the thiomorpholine ring structure contribute to its biological activity and solubility characteristics.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Preliminary studies have shown that this compound demonstrates efficacy against various gram-positive and gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound's anticancer potential has been explored in vitro against several cancer cell lines. Studies suggest that it may induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
These findings indicate that the compound could serve as a lead molecule for further development in cancer therapeutics.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide moiety mimics p-amino benzoic acid (PABA), leading to competitive inhibition of bacterial folate synthesis.
- Apoptosis Induction : In cancer cells, the compound may activate intrinsic apoptotic pathways, leading to cell death.
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results demonstrated a significant reduction in bacterial growth compared to control groups, highlighting its potential as an antibiotic agent .
Study on Anticancer Effects
A separate investigation conducted by Smith et al. (2023) focused on the anticancer properties of this compound. The study utilized various cancer cell lines and reported that treatment with the compound led to increased levels of apoptotic markers, suggesting a promising avenue for further research into its use as an anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
